Cobaltate(2-), tetrakis(thiocyanato-kappaN)-, mercury(2+) (1:1), (T-4)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science

The specific arrangement of atoms in T-4 could lead to interesting magnetic or conductive properties. Researchers are investigating its potential use in developing new materials for data storage or spintronics [].

Biomedical Research

The combination of cobalt and mercury in T-4 raises possibilities for its application in biological systems. However, due to the inherent toxicity of mercury, significant research is needed to ensure safe handling and explore potential therapeutic effects, if any [].

Environmental Research

The ability of coordination complexes to bind to specific molecules makes them valuable tools for environmental remediation. The particular structure of T-4 might be useful in capturing pollutants or heavy metals from contaminated environments, but further research is required to assess its effectiveness and environmental impact [].

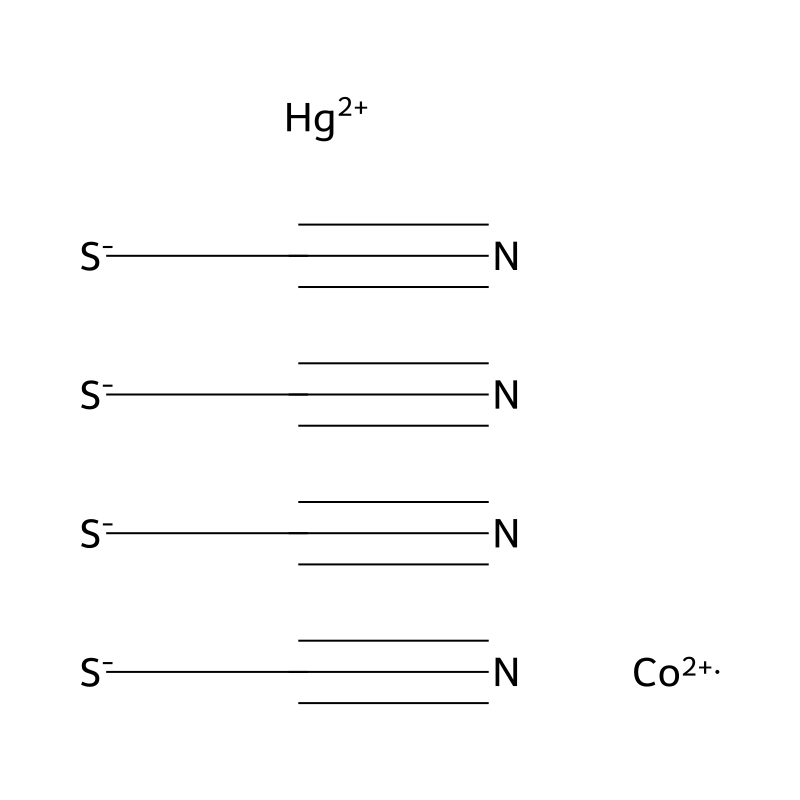

Cobaltate(2-), tetrakis(thiocyanato-kappaN)-, mercury(2+) (1:1), also known as Mercury(II) Tetrathiocyanatocobaltate(II), is an inorganic compound characterized by its unique coordination structure. This compound consists of a cobalt center coordinated to four thiocyanate ligands and a mercury ion, forming a complex that exhibits distinct physical properties, including a deep blue color. The formula for this compound can be expressed as . The presence of thiocyanate ligands contributes to its notable stability and solubility in various solvents.

The formation of cobaltate(2-), tetrakis(thiocyanato-kappaN)-, mercury(2+) can be represented by the following reaction:

In this reaction, mercury ions react with cobalt(II) thiocyanate to produce the cobaltate complex and release cobalt ions into the solution. The coordination number of mercury in this complex is 4, indicating that it is surrounded by four thiocyanate ligands .

Research on the biological activity of cobaltate(2-), tetrakis(thiocyanato-kappaN)-, mercury(2+) is limited but significant due to its potential toxicity associated with mercury. Mercury compounds are known to exhibit neurotoxic effects and can disrupt cellular functions. While cobalt complexes have been studied for their roles in biological systems, particularly in enzyme catalysis and as potential anticancer agents, the specific interactions and effects of this compound on biological systems require further investigation.

The synthesis of cobaltate(2-), tetrakis(thiocyanato-kappaN)-, mercury(2+) typically involves the following steps:

- Preparation of Cobalt(II) Thiocyanate: Cobalt(II) chloride is reacted with potassium thiocyanate in an aqueous solution to form cobalt(II) thiocyanate.

- Reaction with Mercury Ions: The prepared cobalt(II) thiocyanate solution is then mixed with a solution containing mercury ions, leading to the formation of the desired complex.

- Isolation: The resulting deep blue precipitate can be filtered and washed to obtain pure cobaltate(2-), tetrakis(thiocyanato-kappaN)-, mercury(2+).

Cobaltate(2-), tetrakis(thiocyanato-kappaN)-, mercury(2+) has potential applications in various fields:

- Analytical Chemistry: Used as a reagent for the detection and quantification of mercury ions due to its distinct color change upon formation.

- Material Science: Its unique properties may be explored for developing new materials with specific electronic or optical characteristics.

- Research: Investigated for its potential role in understanding metal-ligand interactions and coordination chemistry.

Studies on the interactions of cobaltate(2-), tetrakis(thiocyanato-kappaN)-, mercury(2+) focus on its reactivity with various ligands and metal ions. Understanding these interactions can provide insights into its stability and potential applications in catalysis or sensor technology. Additionally, research into its interactions with biological molecules could help assess its toxicity and bioavailability.

Cobaltate(2-), tetrakis(thiocyanato-kappaN)-, mercury(2+) shares similarities with several other coordination complexes involving cobalt and thiocyanate ligands. Below is a comparison highlighting its uniqueness:

The presence of thiocyanate ligands in cobaltate(2-), tetrakis(thiocyanato-kappaN)-, mercury(2+) distinguishes it from other complexes that utilize different ligands such as ammonia or chloride. Its unique coordination environment and color make it an interesting subject for further research in coordination chemistry.